N-hexyl-1H-1,2,4-triazole-5-carboxamide N-hexyl-1H-1,2,4-triazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 879774-90-0
VCID: VC18949739
InChI: InChI=1S/C9H16N4O/c1-2-3-4-5-6-10-9(14)8-11-7-12-13-8/h7H,2-6H2,1H3,(H,10,14)(H,11,12,13)
SMILES:
Molecular Formula: C9H16N4O
Molecular Weight: 196.25 g/mol

N-hexyl-1H-1,2,4-triazole-5-carboxamide

CAS No.: 879774-90-0

Cat. No.: VC18949739

Molecular Formula: C9H16N4O

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

N-hexyl-1H-1,2,4-triazole-5-carboxamide - 879774-90-0

Specification

CAS No. 879774-90-0
Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
IUPAC Name N-hexyl-1H-1,2,4-triazole-5-carboxamide
Standard InChI InChI=1S/C9H16N4O/c1-2-3-4-5-6-10-9(14)8-11-7-12-13-8/h7H,2-6H2,1H3,(H,10,14)(H,11,12,13)
Standard InChI Key NTPKDNQDGWXUIY-UHFFFAOYSA-N
Canonical SMILES CCCCCCNC(=O)C1=NC=NN1

Introduction

Chemical Structure and Nomenclature

The molecular formula of N-hexyl-1H-1,2,4-triazole-5-carboxamide is C10H17N5O, with a molecular weight of 223.28 g/mol . The compound consists of a 1,2,4-triazole ring substituted at position 5 with a carboxamide group (-CONH2), where the amide nitrogen is further functionalized with an n-hexyl chain (-C6H13). This configuration places the hexyl group in a lipophilic region, while the triazole and carboxamide moieties contribute to hydrogen-bonding potential.

Key structural features include:

  • Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.

  • Carboxamide substituent: Introduces polarity and hydrogen-bonding capacity at position 5.

  • n-Hexyl chain: A six-carbon aliphatic tail enhancing lipophilicity, which may influence membrane permeability in biological systems .

Synthesis and Structural Characterization

Synthetic Routes

While no explicit synthesis of N-hexyl-1H-1,2,4-triazole-5-carboxamide is documented in the literature, analogous methodologies for 1,2,4-triazole carboxamides suggest two plausible pathways:

Cyclization of Thiosemicarbazides

A common approach involves base-catalyzed intramolecular cyclization of thiosemicarbazides. For example, substituted thiosemicarbazides derived from hydrazides and isothiocyanates undergo dehydrative cyclization to form 1,2,4-triazole-3-thiones, which can be further functionalized . Adapting this method, the hexyl group could be introduced via alkylation of intermediate thiosemicarbazides before cyclization.

Alkylation of Triazole Carboxylates

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource/Model
Molecular Weight223.28 g/molCalculated
LogP~2.5 (estimated)ChemAxon Prediction
Water SolubilityLow (lipophilic hexyl chain)Analog Data
Melting PointNot reported-
pKa~4.5 (triazole NH), ~10.5 (amide NH)Theoretical

The hexyl chain significantly increases hydrophobicity compared to shorter-chain analogs, as evidenced by the higher LogP of 3-amino-5-hexyl-1H-1,2,4-triazole (LogP = 2.09) .

Biological Activity and Applications

Antimicrobial and Antioxidant Effects

4,5-Disubstituted 1,2,4-triazole-3-thiones with alkyl chains showed 85% free radical scavenging activity at 3 ppm and inhibited Gram-positive bacteria (e.g., Staphylococcus aureus) . The hexyl substituent may enhance membrane penetration, improving bioavailability in microbial targets.

Cannabinoid Receptor Modulation

A structurally related compound, 5-(4-chlorophenyl)-3-hexyl-1,2,4-triazole, acted as a silent cannabinoid antagonist in murine models, inhibiting tetrad effects (hypothermia, analgesia) without intrinsic agonist activity . This highlights the role of hexyl-substituted triazoles in central nervous system targeting.

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